

Lucitanib concomitant medications CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lucitanib

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Drug Interaction Profile of Lucitanib

The following table summarizes the key findings from a 2022 PopPK model regarding the effects of various covariates on **lucitanib** pharmacokinetics [1] [2] [3]:

Covariate Category	Specific Covariate	Statistically Significant Effect?	Clinically Relevant Impact?
Concomitant Medications	CYP3A4 Inhibitors	No	No
	CYP3A4 Inducers	No	No
	CYP2C8 Inhibitors	No	No
	P-glycoprotein Inhibitors	No	No
	Proton Pump Inhibitors (PPIs)	No (on absorption)	No
Patient Factors	Body Weight	Yes (partially explained variability)	Supported safety-based titration [1]

Covariate Category	Specific Covariate	Statistically Significant Effect?	Clinically Relevant Impact?
	Mild/Moderate Renal Impairment	No	No
	Mild Hepatic Impairment	No	No
	Demographics (Age, Sex, etc.)	No	No
	Tumor Type	No	No
Formulation	Tablet vs. Capsule	Yes (on release duration)	Not considered clinically meaningful [1]

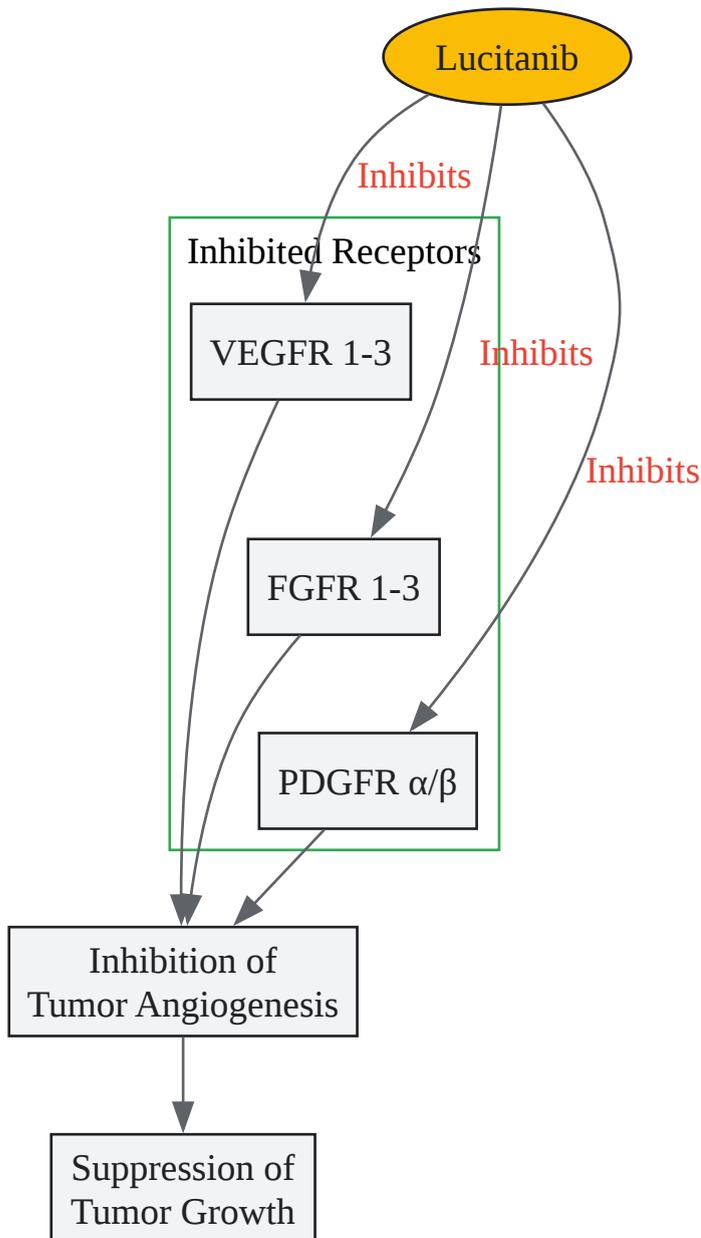
Supporting Experimental Data & Protocols

The data in the table above originates from a specific PopPK analysis. Here is the methodological context for that study.

- **Study Objective:** To develop a PopPK model characterizing **lucitanib**'s pharmacokinetics in the target patient population and to identify covariates that explain pharmacokinetic variability [1] [2].
- **Data Source:** The analysis pooled intensive and sparse pharmacokinetic data from **403 patients** with advanced cancers across five Phase 1/2 clinical trials (E-3810-I-01, CO-3810-025, FINESSE, E3810-II-02, INES) [1] [3].
- **Base Structural Model:** **Lucitanib** pharmacokinetics were best described by a **two-compartment model** with the following characteristics [1] [2]:
 - Zero-order release into the dosing compartment.
 - Followed by first-order absorption.
 - First-order elimination.
- **Software & Estimation:** Modeling was performed using **NONMEM (v.7.4.3)** with the First Order Conditional Estimation with Interaction (FOCE-I) method. Goodness-of-fit and model validation were conducted using R software and Perl-speaks-NONMEM (PsN) [2].
- **Covariate Analysis:** The effect of continuous and categorical covariates (including concomitant medications and patient factors) was tested using a stepwise approach on parameters like apparent clearance (CL/F) and apparent central volume (Vc/F) [2].

Lucitanib's Mechanism of Action

For your troubleshooting and experimental design, understanding **lucitanib**'s primary targets is essential. The following diagram illustrates its mechanism as a multi-targeted tyrosine kinase inhibitor.



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Lucitanib is an oral, potent, selective inhibitor that targets the tyrosine kinase activity of **Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)**, **Fibroblast Growth Factor Receptors (FGFR 1-3)**,

and Platelet-Derived Growth Factor Receptors (PDGFR α/β) [1] [4] [5]. It is classified as a **type II kinase inhibitor**, binding to the inactive "DFG-out" conformation of the kinase [4]. By blocking these key receptors, **lucitanib** inhibits tumor-driven angiogenesis and exerts its anti-cancer effects.

Key Takeaways for Researchers

- **No DDI Concern with CYP3A4 Modulators:** The PopPK analysis found **no statistically significant effects** from concomitant use of CYP3A4 inhibitors or inducers on **lucitanib**'s exposure [1] [3]. This suggests that dose modifications are likely unnecessary when **lucitanib** is co-administered with these drugs.
- **Focus on Dose Titration Strategy:** The most critical pharmacokinetic finding is the **high between-subject variability** in **lucitanib** exposure. The research supports a **safety-based dose-titration strategy** to optimize individual patient exposure and maximize potential clinical benefit [1] [2] [3].

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To cite this document: Smolecule. [Lucitanib concomitant medications CYP3A4 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548004#lucitanib-concomitant-medications-cyp3a4-inhibitors]

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